REACTION_CXSMILES
|
[CH2:1](Br)[CH2:2][CH2:3][CH3:4].[CH:6]1[C:11](=[O:12])[C:10]([OH:13])=[CH:9][O:8][C:7]=1[CH2:14][OH:15].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CN(C)C=O>[CH2:1]([O:13][C:10]1[C:11](=[O:12])[CH:6]=[C:7]([CH2:14][OH:15])[O:8][CH:9]=1)[CH2:2][CH2:3][CH3:4] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
48.3 g
|
Type
|
reactant
|
Smiles
|
C(CCC)Br
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1=C(OC=C(C1=O)O)CO
|
Name
|
|
Quantity
|
48.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
Thereafter, the reaction mixture is stirred for 3 hours at 90° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under vacuum
|
Type
|
ADDITION
|
Details
|
the residue is mixed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
There is obtained a solid, colorless product
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(CCC)OC=1C(C=C(OC1)CO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |